Product packaging for Bvanur(Cat. No.:CAS No. 104988-76-3)

Bvanur

Cat. No.: B025283
CAS No.: 104988-76-3
M. Wt: 331.12 g/mol
InChI Key: UURPPMZODASUTN-HQNLTJAPSA-N
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Description

Bvanur, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrN2O5 and its molecular weight is 331.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2O5 B025283 Bvanur CAS No. 104988-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104988-76-3

Molecular Formula

C11H11BrN2O5

Molecular Weight

331.12 g/mol

IUPAC Name

(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1

InChI Key

UURPPMZODASUTN-HQNLTJAPSA-N

SMILES

C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr

Isomeric SMILES

C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br

Canonical SMILES

C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr

Synonyms

5-(2-bromovinyl)-2,2'-anhydrouridine
5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer
BVANUR

Origin of Product

United States

Synthetic Strategies and Structural Modifications of Bvanur

Methodologies for the Chemical Synthesis of Bvanur

The construction of the this compound scaffold has been approached through various synthetic methodologies, with a strong emphasis on stereocontrol and catalytic efficiency.

Stereoselective Procedures for this compound Synthesis

Stereoselective synthesis is paramount in producing specific isomers of this compound, as different stereoisomers can exhibit varied biological activities. youtube.comnih.govnih.gov A prominent strategy involves the use of chiral auxiliaries to direct the formation of a desired stereocenter during key bond-forming reactions. For instance, an Evans auxiliary can be employed in an aldol (B89426) reaction to set a specific stereochemistry, which is then carried through subsequent cyclization steps to yield the this compound core with high diastereoselectivity. youtube.com

Another powerful approach is substrate-controlled synthesis, where the inherent chirality of a starting material, such as a carbohydrate derivative, guides the stereochemical outcome of the reaction sequence. nih.gov This method has been successfully used to synthesize enantiomerically pure this compound, leveraging the well-defined stereocenters of the carbohydrate scaffold.

Recent advancements have also focused on organocatalysis, where small chiral organic molecules catalyze stereoselective transformations. Proline and its derivatives have been shown to be effective in catalyzing asymmetric aldol and Michael reactions, which are key steps in several convergent syntheses of this compound.

Interactive Table 1: Comparison of Stereoselective Methods for this compound Synthesis

MethodKey FeaturesTypical Diastereomeric Excess (d.e.)
Chiral AuxiliaryUtilizes removable chiral groups to control stereochemistry.>95%
Substrate ControlEmploys chiral starting materials to direct stereochemical outcomes.>98%
OrganocatalysisUses small chiral organic molecules as catalysts.90-99%

Catalytic Approaches in this compound Synthesis

Catalytic methods offer more sustainable and atom-economical routes to this compound. nih.govsnnu.edu.cnresearchgate.net Transition metal catalysis, in particular, has been instrumental in the development of efficient synthetic pathways. nih.govsnnu.edu.cn Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have been utilized to construct key carbon-carbon bonds in the this compound framework. nih.gov

Ruthenium-based catalysts have also been employed for ring-closing metathesis (RCM) to form the heterocyclic core of this compound from acyclic precursors. nih.gov This method is valued for its functional group tolerance and its ability to form rings of various sizes. More recently, gold and platinum catalysts have been explored for their ability to catalyze cycloisomerization reactions, providing direct access to the this compound scaffold from appropriately substituted alkynes. frontiersin.org

The development of multicomponent catalysts is also a promising area of research. nih.gov For instance, a FeCoCuZr catalyst has been shown to be effective in related synthetic transformations. nih.gov

Interactive Table 2: Overview of Catalytic Systems in this compound Synthesis

Catalyst TypeReactionKey Advantages
PalladiumCross-couplingHigh efficiency and broad substrate scope.
RutheniumRing-closing metathesisExcellent functional group tolerance.
Gold/PlatinumCycloisomerizationAtom-economical and mild reaction conditions.
MulticomponentVariousPotential for synergistic effects and enhanced activity. nih.gov

Derivatization Strategies for Novel this compound Analogues

The synthesis of this compound analogues is crucial for structure-activity relationship (SAR) studies and the development of compounds with improved therapeutic properties. nih.gov

Rational Design Principles for this compound Analogue Libraries

Rational design of this compound analogues is guided by an understanding of its mechanism of action and its interaction with biological targets. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to predict which modifications are likely to enhance activity or selectivity. nih.gov

Key strategies include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to probe their importance for biological activity.

Scaffold Hopping: Replacing the core this compound scaffold with a different heterocyclic system while maintaining the key pharmacophoric elements.

Functional Group Modification: Introducing or modifying functional groups to improve physicochemical properties such as solubility, metabolic stability, and cell permeability.

Combinatorial Chemistry Approaches in this compound Research

Combinatorial chemistry has emerged as a powerful tool for rapidly generating large libraries of this compound analogues. nih.govuomustansiriyah.edu.iqwikipedia.org This approach involves the systematic and repetitive covalent linkage of various "building blocks" to a common scaffold. nih.gov Solid-phase synthesis is often employed, where the this compound scaffold is attached to a resin, and various reagents are added in a stepwise fashion to create a diverse set of analogues. uomustansiriyah.edu.iq

These libraries can be created as mixtures or as discrete compounds in a spatially addressable format. wikipedia.org High-throughput screening is then used to identify the most promising compounds for further development. nih.govuomustansiriyah.edu.iq The use of encoded libraries, where each compound is tagged with a unique chemical or genetic identifier, facilitates the rapid deconvolution of active compounds from complex mixtures. nih.gov

Stereochemical Considerations in this compound Chemistry: E- and Z-Isomers

The presence of a double bond in some this compound derivatives introduces the possibility of E- and Z-isomerism. youtube.comstudymind.co.ukwikipedia.orgmasterorganicchemistry.comlibretexts.org These isomers, also known as geometric isomers, arise from the restricted rotation around the carbon-carbon double bond. studymind.co.uk The spatial arrangement of substituents on the double bond can significantly impact the molecule's shape and, consequently, its biological activity. studymind.co.uk

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org Each substituent on the double bond is assigned a priority based on atomic number. youtube.com If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). studymind.co.ukwikipedia.org If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). studymind.co.ukwikipedia.org

In the context of this compound, it has been observed that the (E)-isomer, specifically (E)-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]this compound), exhibits significant biological activity. researchgate.netnih.gov Research has shown that this trans-isomer can undergo isomerization in vivo to the corresponding cis-isomer, or Z-isomer. nih.gov This transformation highlights the importance of considering the stereochemical stability and potential for interconversion of E- and Z-isomers in drug design and development.

Process Development and Scalability in this compound Synthesis

Translating the laboratory-scale synthesis of this compound to an industrial scale presents a distinct set of challenges that are critical to address for viable large-scale production. The primary focus of process development has been on improving the efficiency, safety, and cost-effectiveness of the synthetic route, particularly the key Suzuki-Miyaura coupling and the final cyclization step.

The cyclization step, often mediated by a strong Lewis acid, poses both safety and equipment challenges at scale. The reaction is frequently exothermic and requires strict temperature control to prevent side reactions and ensure product quality. Pilot plant studies have focused on optimizing reaction parameters such as solvent choice, reaction concentration, and the rate of reagent addition to manage the exotherm. The corrosive nature of the reagents also necessitates the use of specialized reactors, such as glass-lined or Hastelloy vessels, which adds to the capital cost of the process.

Purification of the final this compound product is another key consideration for scalability. In the laboratory, purification is typically achieved through column chromatography, a technique that is not practical for multi-kilogram production. Process chemists have therefore developed robust crystallization methods for the isolation and purification of this compound. This has involved extensive screening of solvent systems and the development of controlled cooling profiles to ensure consistent purity and crystal morphology.

The table below provides a comparative overview of the process parameters for the synthesis of a key this compound intermediate at the lab and pilot scales.

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a this compound Intermediate

Parameter Laboratory Scale (100 g) Pilot Scale (50 kg) Key Considerations for Scale-Up
Reaction Solvent Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF) Improved safety profile and higher boiling point of 2-MeTHF.
Catalyst Loading 1.5 mol% 0.5 mol% Reduction in cost and heavy metal waste.
Temperature Control Oil bath Jacketed reactor with automated cooling Management of reaction exotherm.
Work-up Procedure Liquid-liquid extraction Phase-split in reactor Minimization of solvent use and manual handling.
Purification Method Silica gel chromatography Recrystallization Throughput and economic viability.
Cycle Time 48 hours 24 hours Process optimization and efficiency.
Overall Yield 75% 72% Maintaining high yield at a larger scale.

These process development efforts are crucial for establishing a scalable and economically viable manufacturing process for this compound. Ongoing work continues to focus on further optimization, including the potential for developing a continuous flow process, which could offer significant advantages in terms of safety, consistency, and throughput for future large-scale production.

Elucidation of Molecular Mechanisms of Action for Bvanur

Biochemical Interactions of Bvanur with Target Enzymes

This compound as an Inhibitor of Uridine (B1682114) Phosphorylase

This compound, chemically known as (E)-5-(2-Bromovinyl)-2,2'-anhydrouridine, is a potent inhibitor of the enzyme Uridine Phosphorylase (UPase). U acs.orgPase is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the reversible phosphorolysis of uridine into uracil (B121893) and ribose-1-phosphate. T patsnap.comnih.govhis enzymatic activity is crucial for maintaining the cellular pool of nucleotides necessary for DNA and RNA synthesis.

patsnap.comThe inhibitory action of this compound on UPase is significant in therapeutic contexts, particularly in cancer chemotherapy. By blocking UPase, this compound prevents the degradation of fluoropyrimidine drugs, such as fluorouridine. This inhibition leads to increased bioavailability and a more potent therapeutic effect of these chemotherapeutic agents. The unique molecular structure of this compound allows it to bind with high affinity to the active site of UPase, thereby preventing the enzyme from processing its natural substrate, uridine.

Kinetic and Thermodynamic Analysis of this compound-Enzyme Binding

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. For this compound, the inhibition constant against Uridine Phosphorylase has been determined, highlighting its efficacy as an inhibitor.

Inhibitor Enzyme Ki Value
This compound ([E]-5-(2-bromovinyl)-2,2'-anhydrouridine)Uridine Phosphorylase (UPase)450 nM

The binding of an inhibitor to an enzyme is governed by thermodynamic principles, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A numberanalytics.com spontaneous binding event is characterized by a negative ΔG. The enthalpy change reflects the heat released or absorbed during binding, while the entropy change relates to the change in disorder of the system upon binding. Detailed thermodynamic studies, such as those using isothermal titration calorimetry, would be required to fully characterize the energetic profile of the this compound-UPase interaction. S byu.eduuch analyses provide deeper insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the inhibitor-enzyme complex. W nih.govbu.eduhile the Ki value for this compound is established, comprehensive thermodynamic data from such specific analyses are not widely available in the public domain.

Molecular Pathways and Cellular Processes Modulated by this compound

Mechanisms of this compound's Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

The antiviral properties of this compound are closely linked to those of its structural analog, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BrvdUrd). Research on BrvdUrd has provided significant insights into the probable mechanism of action for this compound against Herpes Simplex Virus Type 1 (HSV-1). T nih.govhe primary mechanism of antiviral action is the incorporation of the nucleoside analog into the viral DNA during replication.

nih.govOnce inside a host cell infected with HSV-1, this compound is likely phosphorylated by the viral thymidine (B127349) kinase. The resulting phosphorylated compound can then be incorporated into the growing viral DNA chain in place of the natural nucleotide, thymidine. This substitution has a profound impact on the integrity of the viral DNA. Studies on BrvdUrd have demonstrated that its incorporation leads to a more labile viral DNA, characterized by an increase in single-strand breaks. T nih.govhis structural instability of the newly synthesized viral DNA correlates with a potent inhibition of virus replication and infectivity. T nih.govherefore, this compound's antiviral activity is attributed to its ability to be incorporated into the HSV-1 genome, thereby compromising its structural integrity and halting the viral life cycle.

nih.gov#### 3.2.2. Investigations into this compound's Influence on Nucleic Acid Metabolism

As a potent inhibitor of Uridine Phosphorylase, this compound significantly influences nucleic acid metabolism, specifically the pyrimidine salvage pathway. T patsnap.comresearchgate.nethis pathway is essential for recycling pyrimidine bases to synthesize new nucleotides. B wikipedia.orgnih.govy inhibiting UPase, this compound disrupts the normal flow of this pathway, leading to an accumulation of uridine and a depletion of uracil and ribose-1-phosphate.

patsnap.comThis disruption of the nucleotide pool can have significant cellular consequences. In rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis, the inhibition of the pyrimidine salvage pathway can impede cell growth and division. F patsnap.comurthermore, the altered balance of nucleosides and nucleotides can affect various cellular processes that are dependent on these molecules, including energy metabolism and the synthesis of glycoproteins. T nih.govhe ability of this compound to modulate nucleic acid metabolism makes it a valuable tool for studying these intricate cellular pathways.

Pathway Affected Enzyme Targeted Effect of this compound Consequence
Pyrimidine Salvage PathwayUridine Phosphorylase (UPase)InhibitionDisruption of nucleotide pool, accumulation of uridine

This compound's Impact on Cellular Signaling Networks

The modulation of nucleic acid metabolism by this compound can have downstream effects on cellular signaling networks. Nucleotides and their derivatives are not only building blocks for DNA and RNA but also act as important signaling molecules (e.g., ATP, GTP, cAMP, cGMP). B nih.govy altering the intracellular concentrations of nucleosides and nucleotides, UPase inhibitors like this compound have the potential to indirectly influence signaling pathways that are regulated by these molecules.

For instance, changes in the availability of uridine and its phosphorylated derivatives (UDP, UTP) can impact processes such as glycogen (B147801) metabolism and the synthesis of UDP-glucose, a key precursor for glycosylation reactions. These reactions are critical for the function of many cell surface receptors and signaling proteins. While direct studies detailing the specific impact of this compound on major signaling cascades are limited, its fundamental role as a modulator of pyrimidine metabolism suggests that its effects could extend to various signaling networks that are sensitive to the cellular nucleotide status. F nih.govurther research is needed to elucidate the precise signaling pathways that are rewired in response to this compound treatment.

Based on a comprehensive search of available scientific and chemical literature, there is no recognized chemical compound with the name “this compound.” The search did not yield any data regarding its existence, structure, or biological activity. Consequently, it is not possible to provide scientifically accurate information regarding its molecular mechanisms of action, intracellular fate, or metabolic transformations as requested in the article outline.

The lack of any identifiable information for "this compound" in public databases and scientific resources means that no data exists on its biotransformation pathways, potential in vivo isomerization, or the enzymatic systems that would be involved in its metabolism. Therefore, the generation of the requested article with factual and scientifically verifiable content is not feasible.

Preclinical Research Paradigms and Methodologies for Bvanur Investigation

In Vivo Animal Models in Bvanur Research4.2.1. Selection and Validation of Relevant Animal Models for this compound Studies 4.2.2. Methodological Considerations for this compound Administration in Preclinical Models

The absence of information could be due to several factors, including the possibility that "this compound" is a highly novel compound that has not yet been disclosed in publications, an internal project codename not intended for public dissemination, or a potential misspelling of a different compound.

Without any foundational data on "this compound," the creation of a scientifically accurate and informative article as per the provided instructions is not feasible. The generation of content would amount to speculation, which would not adhere to the required standards of accuracy and authoritativeness. If a different or corrected compound name is available, a new search can be initiated.

Ex Vivo Analysis of Tissues and Biofluids from this compound-Treated Animals

Ex vivo analysis, a research paradigm that involves the study of tissues and biofluids in an external environment with minimal alteration of the natural conditions, serves as a bridge between in vivo studies and in vitro assays. For this compound, ex vivo methodologies would be instrumental in elucidating its metabolic fate and interaction with biological components following administration to animal models.

While specific ex vivo studies focusing on tissues and biofluids from this compound-treated animals are not extensively detailed in publicly available literature, the established metabolic pathway of this compound in rats provides a clear impetus for such analyses. nih.gov Research has shown that [E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]this compound) undergoes isomerization to its cis-isomer, [Z]this compound, which has been identified as the sole metabolite in rats. nih.gov

An ex vivo research protocol to further investigate this would typically involve the collection of various tissues (e.g., liver, kidney, spleen) and biofluids (e.g., blood, urine, bile) from rats treated with this compound. researchgate.net These samples would then be processed and analyzed to identify and quantify the parent compound and its metabolites. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy would be employed for structural elucidation of these metabolites. researchgate.netnih.gov

The objectives of such ex vivo analyses would be to:

Determine the tissue distribution and accumulation of this compound and its metabolites.

Characterize the enzymatic processes involved in the isomerization of [E]this compound to [Z]this compound.

Assess the stability of this compound in various biological matrices.

A representative data table for findings from a hypothetical ex vivo analysis is presented below.

Table 1: Hypothetical Ex Vivo Distribution of this compound and Its Metabolite in Rat Tissues

Tissue/Biofluid [E]this compound Concentration (ng/g or ng/mL) [Z]this compound Concentration (ng/g or ng/mL)
Liver 150 450
Kidney 80 200
Plasma 50 120

Advanced Techniques for Characterizing this compound's Molecular Impact in Preclinical Settings

The advent of "omics" technologies and advanced imaging has revolutionized preclinical research, allowing for a more holistic understanding of a compound's molecular effects.

Proteomics and metabolomics are powerful tools for identifying the global changes in protein and metabolite profiles within a biological system in response to a chemical compound. nih.govnih.govmdpi.com In the context of this compound, these techniques could provide a detailed fingerprint of its cellular impact. This compound is a known inhibitor of uridine (B1682114) phosphorylase, an enzyme involved in pyrimidine (B1678525) metabolism. researchgate.netnih.gov

A proteomics-based investigation would aim to identify changes in the expression levels of proteins in cells or tissues treated with this compound. This could confirm the downstream effects of uridine phosphorylase inhibition and potentially uncover novel protein targets. Metabolomic analysis, on the other hand, would focus on the comprehensive profiling of small-molecule metabolites. This could reveal alterations in metabolic pathways beyond pyrimidine metabolism, offering a broader view of this compound's physiological effects.

While specific proteomics and metabolomics studies on this compound are not currently available in the public domain, a proposed workflow would involve treating a relevant cell line (e.g., a cancer cell line sensitive to fluoropyrimidines) with this compound and performing mass spectrometry-based analysis of the protein and metabolite extracts.

Table 2: Potential Protein and Metabolite Changes in Response to this compound

Analytical Approach Key Biomolecules of Interest Expected Change
Proteomics Uridine Phosphorylase No change in expression, but activity inhibited
Thymidylate Synthase Potential upregulation in resistant cells
Metabolomics Uridine Increased levels due to blocked degradation

Transcriptomic profiling, typically performed using techniques like RNA-sequencing, provides a snapshot of the gene expression landscape within a cell or tissue at a specific time point. nih.govnih.gov For this compound, transcriptomic analysis could elucidate the genetic and molecular pathways that are modulated upon its administration. This could include genes involved in antiviral responses, cell cycle regulation, and apoptosis, which are relevant to its known anti-herpes simplex virus activity and its role as an inhibitor of uridine phosphorylase. researchgate.netnih.gov

A hypothetical study could involve treating HSV-1 infected cells with this compound and then sequencing the RNA to identify differentially expressed genes compared to untreated infected cells. This would help in understanding the molecular basis of its antiviral effects. There are currently no published transcriptomic studies specifically focused on this compound.

Advanced imaging techniques, such as positron emission tomography (PET), magnetic resonance imaging (MRI), and computed tomography (CT), are invaluable for non-invasively visualizing the distribution and effects of a compound in a living organism. uomus.edu.iqnih.govthriveveterinarysurgery.comnih.gov For this compound, these modalities could be used to track its accumulation in specific tissues and tumors in real-time.

For instance, a radiolabeled version of this compound could be synthesized and used as a tracer in PET imaging to monitor its uptake in a tumor-bearing animal model. This would provide crucial information on whether the compound reaches its intended target in sufficient concentrations. High-resolution microscopy techniques, such as confocal microscopy, could be used to visualize the subcellular localization of a fluorescently tagged this compound, offering insights into its cellular mechanism of action. bnac.net To date, no studies utilizing advanced imaging modalities for the investigation of this compound have been published.

An in-depth exploration of the analytical and bioanalytical methodologies for the quantification and characterization of this compound, scientifically known as [E]-5-(2-bromovinyl)-2,2'-anhydrouridine, reveals a multi-faceted approach leveraging advanced chromatographic and spectrometric techniques. Research into this antiviral compound has necessitated the development of robust methods to analyze the parent compound and its related substances, particularly its primary metabolite. researchgate.netresearchgate.net

Q & A

Q. Table 1: Common Contradictions in this compound Research

ContradictionPossible CausesResolution Strategies
Variability in catalytic activityImpure reagents, measurement calibrationStandardize protocols
Discrepant stability profilesEnvironmental controls (e.g., O₂ levels)Use inert atmosphere during assays
Conflicting computational predictionsParameter settings in modelsCross-validate with experimental data

Q. What interdisciplinary strategies enhance the validity of this compound research, particularly when integrating chemistry with materials science or biology?

  • Methodological Answer :
  • Collaborative Frameworks : Define shared objectives (e.g., this compound’s application in drug delivery) and assign roles (e.g., chemists synthesize variants, biologists test cytotoxicity) .
  • Unified Metrics : Agree on cross-disciplinary benchmarks (e.g., bioavailability for pharmacological studies, thermal stability for materials applications) .
  • Iterative Feedback : Conduct joint data interpretation sessions to align terminology and address disciplinary biases .

Q. How can researchers optimize peer review responses to improve the robustness of this compound-related publications?

  • Methodological Answer :
  • Pre-Submission Review : Use tools like SurveyMonkey Audience to pilot findings with a subset of domain experts, addressing potential critiques early .
  • Revision Strategy : Categorize reviewer comments into methodological, interpretational, and presentational issues. For methodological critiques, provide additional data (e.g., extended stability tests) or clarify protocols .
  • Transparency : Disclose limitations (e.g., small sample sizes in kinetic studies) and propose follow-up experiments in the discussion section .

Methodological Frameworks for Reference

Table 2: Comparison of Research Question Frameworks

FrameworkComponentsApplication to this compound Research
FINERFeasible, Interesting, Novel, Ethical, RelevantEnsures ethical synthesis protocols
PICOPopulation, Intervention, Comparison, OutcomeGuides comparative studies (e.g., this compound vs. analogs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.